molecular formula C9H14O B14403608 2,6-Dimethylhepta-1,6-dien-3-one CAS No. 84465-66-7

2,6-Dimethylhepta-1,6-dien-3-one

Cat. No.: B14403608
CAS No.: 84465-66-7
M. Wt: 138.21 g/mol
InChI Key: GWVDFTUCXJXDJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethylhepta-1,6-dien-3-one, also known as phorone, is an organic compound with the molecular formula C9H14O. It is a yellow liquid with a characteristic odor and is used in various chemical applications. The compound is notable for its conjugated diene structure, which makes it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 2,6-dimethylhepta-1,6-dien-3-one involves the reaction of isobutene with carbon tetrachloride in the presence of ferric chloride, benzoin, and diethylamine hydrochloride. This reaction yields 3-methyl-1,1,1,3-tetrachlorobutane, which is then further reacted with isobutene to produce 2,6-dimethyl-2,4,4,6-tetrachloroheptane. Treating this intermediate with ethanolic potassium hydroxide gives 2,6-dimethylhepta-1,5-dien-3-yne, which is finally hydrated using methanolic boron trifluoride and aqueous sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylhepta-1,6-dien-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,6-Dimethylhepta-1,6-dien-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-dimethylhepta-1,6-dien-3-one involves its interaction with specific molecular targets and pathways. For instance, as a pheromone precursor, it binds to olfactory receptors in insects, triggering behavioral responses. The conjugated diene structure allows it to participate in various electrophilic and nucleophilic addition reactions, influencing its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethylhepta-1,6-dien-3-one is unique due to its specific conjugated diene structure, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its role as a pheromone precursor further highlights its importance in biological applications .

Properties

CAS No.

84465-66-7

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

2,6-dimethylhepta-1,6-dien-3-one

InChI

InChI=1S/C9H14O/c1-7(2)5-6-9(10)8(3)4/h1,3,5-6H2,2,4H3

InChI Key

GWVDFTUCXJXDJT-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CCC(=O)C(=C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.